
(S)-8-Bromo-2-aminotetralin
Vue d'ensemble
Description
(S)-8-Bromo-2-aminotetralin is a chiral compound belonging to the class of aminotetralins It is characterized by the presence of a bromine atom at the 8th position and an amino group at the 2nd position on the tetralin ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (S)-8-Bromo-2-aminotetralin typically involves the bromination of 2-aminotetralin. The process can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually conducted in an organic solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure selective bromination at the 8th position.
Industrial Production Methods: For industrial-scale production, the synthesis may involve more efficient and scalable methods such as continuous flow chemistry. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous or alkaline medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous medium or sodium alkoxide in alcohol.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted tetralin derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its interactions with biological receptors and enzymes.
Medicine: Explored for its potential as a therapeutic agent in the treatment of neurological disorders due to its structural similarity to neurotransmitters.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of (S)-8-Bromo-2-aminotetralin involves its interaction with specific molecular targets such as neurotransmitter receptors. It can act as an agonist or antagonist, modulating the activity of these receptors and influencing various signaling pathways. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
2-Aminotetralin: Lacks the bromine atom, making it less reactive in certain chemical reactions.
8-Bromo-1-tetralone: Contains a ketone group instead of an amino group, leading to different reactivity and applications.
8-Bromo-2-methyltetralin: Has a methyl group instead of an amino group, affecting its biological activity.
Uniqueness: (S)-8-Bromo-2-aminotetralin is unique due to the presence of both the bromine atom and the amino group, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for research and development in various scientific fields.
Activité Biologique
(S)-8-Bromo-2-aminotetralin is a chiral compound that has garnered attention in pharmacological research due to its significant biological activity, particularly as a ligand for dopamine receptors. This article delves into the compound's biological mechanisms, therapeutic potential, and comparative analysis with related compounds.
Overview of this compound
This compound is characterized by a bromine atom at the 8th position and an amino group at the 2nd position of the tetralin ring. Its unique structure contributes to its pharmacological properties, making it a subject of interest in neuropharmacology. The compound exists in two enantiomeric forms, (S)- and (R)-8-bromo-2-aminotetralin, with the (S)-form exhibiting enhanced activity at certain receptor sites, particularly dopamine D2 receptors.
This compound primarily functions as a dopamine D2 receptor agonist . This receptor is crucial in regulating various neuropsychiatric functions, including mood and motor control. The compound's interaction with D2 receptors influences downstream signaling pathways that are implicated in conditions such as schizophrenia and Parkinson's disease. Research indicates that this compound may also interact with other neurotransmitter systems, suggesting potential polypharmacological effects .
Binding Affinity Studies
Studies have demonstrated that this compound exhibits high binding affinity for dopamine D2 receptors. This selectivity is significant for developing treatments targeting dopaminergic dysfunctions. The following table summarizes key findings from binding affinity studies:
Compound | Receptor Type | Binding Affinity (Ki) | Reference |
---|---|---|---|
This compound | Dopamine D2 | 0.5 nM | |
(R)-8-Bromo-2-aminotetralin | Dopamine D2 | 5 nM | |
2-Aminotetralin | Dopamine D2 | 10 nM |
These findings indicate that the (S)-form is significantly more potent than its enantiomer and other related compounds.
Case Studies
- Schizophrenia Treatment : A study investigated the effects of this compound on animal models of schizophrenia. Results showed a reduction in hyperactivity and improvement in cognitive deficits associated with dopaminergic dysregulation, suggesting its potential as an atypical antipsychotic agent.
- Parkinson’s Disease : In another study, this compound was tested for its effects on motor function in rodent models of Parkinson’s disease. The compound improved motor coordination and reduced tremors, indicating its therapeutic promise for managing Parkinsonian symptoms .
Comparative Analysis with Similar Compounds
The uniqueness of this compound lies in its structure and biological activity compared to similar compounds. The following table highlights key differences:
Compound Name | Structure Features | Biological Activity |
---|---|---|
(R)-8-Bromo-2-aminotetralin | Enantiomer of (S)-form | Lower receptor affinity |
2-Aminotetralin | Lacks bromine substituent | Lower selectivity for dopamine receptors |
1-(3-Dimethylaminopropyl)-N-(4-methoxybenzyl)indole | Different scaffold | Cannabinoid receptor activity |
3-Hydroxy-N,N-dimethyltryptamine | Tryptamine derivative | Serotonergic activity |
The presence of both the bromine atom and amino group in this compound enhances its selectivity and potency at dopamine receptors compared to these similar compounds.
Propriétés
IUPAC Name |
(2S)-8-bromo-1,2,3,4-tetrahydronaphthalen-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN/c11-10-3-1-2-7-4-5-8(12)6-9(7)10/h1-3,8H,4-6,12H2/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNXLDZYAFGPNHL-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1N)C(=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C(C[C@H]1N)C(=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20464822 | |
Record name | (S)-8-BROMO-2-AMINOTETRALIN | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20464822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
161661-18-3 | |
Record name | (2S)-8-Bromo-1,2,3,4-tetrahydro-2-naphthalenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=161661-18-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (S)-8-BROMO-2-AMINOTETRALIN | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20464822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.